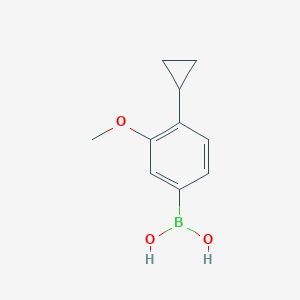

4-Cyclopropyl-3-mehtoxyphenylboronic acid

Description

Historical Development of Arylboronic Acids

The historical trajectory of arylboronic acid chemistry traces its origins to the pioneering work of Edward Frankland in 1860, who first reported the preparation and isolation of a boronic acid through a two-stage process involving diethylzinc and triethyl borate to produce triethylborane, followed by air oxidation to form ethylboronic acid. This seminal discovery established the foundation for what would eventually become one of the most important classes of synthetic intermediates in organic chemistry. The subsequent development of arylboronic acids followed a gradual evolution, with early researchers focusing primarily on understanding the fundamental properties and reactivity patterns of these unique organometallic compounds.

The transformation of boronic acid chemistry from a scientific curiosity to a practical synthetic tool occurred through several key milestones throughout the twentieth century. The recognition that boronic acids could serve as mild Lewis acids, combined with their ability to form reversible covalent complexes with various organic substrates, opened new avenues for synthetic applications. The development of reliable synthetic methodologies for preparing arylboronic acids, including routes involving organometallic intermediates and electrophilic trapping with boric esters, provided the technical foundation necessary for widespread adoption of these compounds in synthetic laboratories.

The revolutionary impact of arylboronic acids in organic synthesis became fully apparent with the introduction of palladium-catalyzed cross-coupling reactions in the latter half of the twentieth century. The first report of palladium-catalyzed cross-coupling of organoboranes with carbon halides by Suzuki in 1979 marked a watershed moment that would fundamentally transform synthetic organic chemistry. This breakthrough established arylboronic acids as indispensable reagents for carbon-carbon bond formation, leading to their extensive commercial availability and widespread use in pharmaceutical development, materials science, and academic research.

The evolution toward more sophisticated arylboronic acid derivatives, such as 4-cyclopropyl-3-methoxyphenylboronic acid, represents the culmination of decades of research aimed at developing compounds with enhanced selectivity, improved functional group tolerance, and expanded synthetic utility. These advanced derivatives incorporate strategic substitution patterns designed to modulate electronic properties, steric accessibility, and reaction outcomes in complex synthetic transformations.

Significance in Organic Chemistry

The significance of 4-cyclopropyl-3-methoxyphenylboronic acid and related arylboronic acids in organic chemistry stems primarily from their exceptional utility in carbon-carbon bond forming reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These palladium-catalyzed transformations enable the efficient connection of aryl groups to various electrophilic partners, including aryl halides and triflates, creating complex molecular architectures that would be challenging to construct through alternative synthetic routes. The unique reactivity profile of boronic acids, characterized by their ability to undergo transmetallation processes under mild conditions, has made them preferred reagents for introducing aromatic substituents into diverse molecular frameworks.

The mechanistic foundation underlying the synthetic utility of arylboronic acids involves their participation in catalytic cycles where the carbon-boron bond is converted into carbon-carbon or carbon-heteroatom bonds through transmetallation processes. During these transformations, the boronic acid functions as a nucleophilic partner that transfers its aryl group to transition metal centers, facilitating subsequent coupling with electrophilic substrates. The mild conditions typically required for these reactions, combined with their broad functional group tolerance, have established arylboronic acids as essential building blocks for constructing complex organic molecules.

Beyond traditional cross-coupling applications, arylboronic acids have found extensive use in transition-metal-free functionalization reactions that offer complementary synthetic approaches. These methodologies encompass carbon-oxygen bond formation through hydroxylation reactions, carbon-nitrogen bond formation via amination processes, and carbon-halogen bond formation through halogenation procedures. The development of these alternative reaction pathways has expanded the synthetic utility of arylboronic acids while addressing some limitations associated with transition-metal-catalyzed processes, such as metal contamination and catalyst cost considerations.

The pharmaceutical industry has particularly benefited from the synthetic versatility of arylboronic acids, with numerous drug molecules incorporating structural motifs derived from boronic acid coupling reactions. The ability to rapidly access diverse aryl-substituted compounds through modular synthetic approaches has accelerated drug discovery programs and enabled the efficient preparation of compound libraries for biological screening. Additionally, the mild reaction conditions and high functional group tolerance associated with boronic acid chemistry have proven invaluable for late-stage functionalization of complex pharmaceutical intermediates.

Structural Classification Within Organoboron Compounds

4-Cyclopropyl-3-methoxyphenylboronic acid occupies a specific position within the hierarchical classification of organoboron compounds, belonging to the broader category of compounds that contain at least one carbon-to-boron bond. Within this expansive class, the compound is specifically classified as an arylboronic acid, distinguished by the presence of a boronic acid functional group directly attached to an aromatic ring system. This classification places it among the most extensively studied and synthetically useful members of the organoboron family, which also includes boranes, borohydrides, borinic acids, and various boron-containing heterocycles.

The structural architecture of organoboron compounds reflects the unique bonding characteristics of boron, which typically forms three covalent bonds due to its electron-deficient nature. In arylboronic acids such as 4-cyclopropyl-3-methoxyphenylboronic acid, the boron center adopts a trigonal planar geometry with the empty p-orbital perpendicular to the plane of the three substituents. This electron-deficient configuration imparts Lewis acidic character to the boron center, enabling the formation of tetrahedral boronate complexes under appropriate conditions.

The substitution pattern present in 4-cyclopropyl-3-methoxyphenylboronic acid creates a distinctive electronic environment that influences its chemical behavior relative to simpler arylboronic acids. The methoxy group at the meta position functions as an electron-donating substituent through resonance effects, while the cyclopropyl group at the para position provides both steric bulk and modest electron-donating character through hyperconjugation. This combination of electronic and steric effects positions the compound within a specific subset of functionalized arylboronic acids designed for applications requiring fine-tuned reactivity profiles.

The classification of this compound within organoboron chemistry also encompasses its relationship to other boron-containing functional groups that may be encountered during synthetic transformations. Boronic acids can be readily converted to boronic esters through condensation with diols, transformed into trifluoroborates through treatment with potassium bifluoride, or oxidized to boroxines under dehydrating conditions. These interconversions highlight the versatility of the boronic acid functional group and its central role in organoboron synthetic methodology.

Nomenclature and Identification Parameters

The systematic nomenclature of 4-cyclopropyl-3-methoxyphenylboronic acid follows established conventions for naming organoboron compounds, with the International Union of Pure and Applied Chemistry name being (4-cyclopropyl-3-methoxyphenyl)boronic acid. This naming system clearly identifies the positions of substituents on the phenyl ring relative to the boronic acid functionality, with the cyclopropyl group located at the para position (carbon-4) and the methoxy group positioned at the meta location (carbon-3). The systematic approach to nomenclature ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

The compound's unique identification parameters encompass several standardized identifiers that enable precise specification in chemical databases and literature. The Chemical Abstracts Service registry number 1840935-61-6 provides a universal identifier that remains constant regardless of nomenclature variations or structural representations. This registry number serves as the definitive reference for the compound in chemical databases, patent literature, and regulatory documentation.

Table 1: Molecular Identification Parameters for 4-Cyclopropyl-3-methoxyphenylboronic Acid

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1840935-61-6 |

| Molecular Formula | C₁₀H₁₃BO₃ |

| Molecular Weight | 192.02 g/mol |

| International Union of Pure and Applied Chemistry Name | (4-cyclopropyl-3-methoxyphenyl)boronic acid |

| Standard International Chemical Identifier | InChI=1S/C10H13BO3/c1-14-10-6-8(11(12)13)4-5-9(10)7-2-3-7/h4-7,12-13H,2-3H2,1H3 |

| Standard International Chemical Identifier Key | AVOKMNUATASWQT-UHFFFAOYSA-N |

The molecular formula C₁₀H₁₃BO₃ provides essential compositional information, indicating the presence of ten carbon atoms, thirteen hydrogen atoms, one boron atom, and three oxygen atoms. This formula reflects the structural components including the phenyl ring, cyclopropyl substituent, methoxy group, and boronic acid functionality. The molecular weight of 192.02 grams per mole serves as an important parameter for analytical characterization and quantitative analysis applications.

The Standard International Chemical Identifier string and its corresponding key provide computational representations of the molecular structure that enable automated database searching and structure-activity relationship analysis. These identifiers encode connectivity information, stereochemistry, and other structural features in standardized formats compatible with modern cheminformatics systems. The widespread adoption of these identification standards has facilitated improved integration between chemical databases, literature searches, and computational chemistry applications.

Table 2: Physical and Structural Properties

| Property | Description |

|---|---|

| Physical Form | Solid powder |

| Purity | ≥97% (typical commercial grade) |

| Country of Origin | China (major commercial source) |

| Boron Hybridization | sp² trigonal planar |

| Functional Groups | Boronic acid, methoxy ether, cyclopropyl alkyl |

| Ring Systems | Benzene (aromatic), cyclopropane (saturated) |

Properties

IUPAC Name |

(4-cyclopropyl-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO3/c1-14-10-6-8(11(12)13)4-5-9(10)7-2-3-7/h4-7,12-13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOKMNUATASWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C2CC2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing boronic acids, including 4-Cyclopropyl-3-methoxyphenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester . This process typically uses reagents such as B(Oi-Pr)3 or B(OMe)3 under mild conditions . The Suzuki–Miyaura coupling reaction is also a common method for preparing boronic acids, utilizing palladium catalysts and base conditions .

Industrial Production Methods

Industrial production of boronic acids often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability . These reactions are conducted under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-3-methoxyphenylboronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to phenols or other oxygenated derivatives.

Reduction: Formation of corresponding alcohols or hydrocarbons.

Substitution: Reactions with halides or other electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) . Reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions produce phenols .

Scientific Research Applications

Scientific Research Applications

The applications of 4-Cyclopropyl-3-methoxyphenylboronic acid can be categorized into several key areas:

Organic Synthesis

- Suzuki–Miyaura Coupling : This compound is frequently employed as a reagent in Suzuki–Miyaura cross-coupling reactions to synthesize biaryl compounds. The presence of the cyclopropyl and methoxy groups enhances its reactivity compared to simpler boronic acids .

- Carbon-Carbon Bond Formation : It facilitates the formation of complex organic structures by enabling the coupling of various electrophiles with aryl groups, which is crucial in developing pharmaceuticals and agrochemicals .

Medicinal Chemistry

- Enzyme Inhibition : Research indicates that 4-Cyclopropyl-3-methoxyphenylboronic acid may serve as an inhibitor for certain enzymes, particularly serine proteases and kinases. This property is being investigated for potential therapeutic applications in treating various diseases, including cancer .

- Drug Development : The compound's ability to form stable complexes with biological targets makes it a candidate for drug development, particularly in designing inhibitors that can modulate enzyme activity .

Materials Science

- Catalysis : In addition to its role in organic synthesis, this boronic acid derivative is being explored for use as a catalyst in various industrial processes, enhancing reaction efficiency and selectivity .

- Advanced Materials Production : Its unique chemical properties allow it to be utilized in creating advanced materials with specific functionalities, such as sensors or electronic devices .

Case Studies and Research Findings

Several studies have documented the effectiveness of 4-Cyclopropyl-3-methoxyphenylboronic acid in various applications:

- Study on Enzyme Inhibition : A study published in PLoS ONE demonstrated its potential as an enzyme inhibitor, showing promising results against specific cancer-related targets .

- Synthesis of Biaryls : Research highlighted in Organic Letters detailed successful reactions using this boronic acid to synthesize complex biaryl structures through Suzuki–Miyaura coupling, showcasing its utility in organic synthesis .

- Catalytic Applications : Investigations into metal-free C–C bond formation revealed that this compound could effectively facilitate reactions without traditional metal catalysts, leading to more sustainable synthetic methodologies .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-3-methoxyphenylboronic acid involves its ability to act as a Lewis acid, facilitating various chemical reactions . In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . This inhibition is often achieved through the formation of a reversible covalent bond with the enzyme’s active site residues .

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Challenges : Cyclopropyl-containing boronic acids may require tailored palladium catalysts to mitigate steric hindrance, unlike fluorine or methoxy derivatives.

- Stability : Boronic acids with electron-withdrawing groups (e.g., fluorine) are generally less stable under basic conditions, whereas methoxy-substituted variants exhibit better shelf life .

- Data Gaps : Direct studies on 4-cyclopropyl-3-methoxyphenylboronic acid are scarce; most insights are extrapolated from structural analogs.

Biological Activity

4-Cyclopropyl-3-methoxyphenylboronic acid (CP-MPBA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity of CP-MPBA, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

CP-MPBA is characterized by the presence of a cyclopropyl group and a methoxy substituent on a phenylboronic acid core. These structural elements confer distinct chemical properties that enhance its biological activity. The boronic acid functionality allows for reversible binding to diols, which is crucial in various biological processes.

The biological activity of CP-MPBA is primarily attributed to its role as a CDK (Cyclin-Dependent Kinase) inhibitor . CDKs are essential for cell cycle regulation, and their dysregulation is often linked to cancer. Studies have shown that CP-MPBA exhibits potent inhibitory effects on CDK2, with an IC50 value that suggests high selectivity and effectiveness against this target.

Table 1: Inhibition Potency of CP-MPBA Compared to Other Compounds

| Compound | Target CDK | IC50 (nM) | Selectivity Ratio (CDK2/CDK1) |

|---|---|---|---|

| 4-Cyclopropyl-3-methoxyphenylboronic acid | CDK2 | 44 | 2000 |

| 6-alkoxypurine | CDK2 | 1 | 50000 |

| 6-([1,1′-biphenyl]-3-yl)purine | CDK2 | 73 | High |

Research Findings

Recent studies have highlighted the potential applications of CP-MPBA in cancer therapy. For instance:

- Case Study 1 : A research team investigated the effects of CP-MPBA on various cancer cell lines. The results indicated that treatment with CP-MPBA led to significant reductions in cell proliferation and increased apoptosis rates in CDK2-dependent cancers .

- Case Study 2 : Another study focused on the selectivity profile of CP-MPBA compared to other CDK inhibitors. The findings revealed that CP-MPBA maintains a high selectivity for CDK2 over CDK1, which is crucial for minimizing side effects associated with broader-spectrum kinase inhibitors .

Applications in Drug Development

CP-MPBA has been identified as a promising lead compound for the development of novel anticancer agents. Its ability to selectively inhibit CDK2 opens avenues for targeted therapies that could potentially overcome resistance mechanisms seen with conventional chemotherapeutics.

Table 2: Summary of Biological Activities and Potential Applications

| Activity | Description |

|---|---|

| CDK Inhibition | Selectively inhibits CDK2, leading to cell cycle arrest. |

| Anticancer Potential | Effective against various cancer types with CDK2 dependency. |

| Selectivity | High selectivity reduces off-target effects. |

Q & A

Q. What are the common synthetic routes for preparing 4-Cyclopropyl-3-methoxyphenylboronic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling precursors or Grignard reagent reactions with borate esters. For example, substituted aryl halides (e.g., bromides) can react with cyclopropane-containing intermediates under palladium catalysis. Reaction optimization requires strict control of anhydrous conditions, temperature (often 60–100°C), and stoichiometric ratios of boron sources (e.g., bis(pinacolato)diboron). Post-synthesis purification via recrystallization or silica gel chromatography is critical to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-Cyclopropyl-3-methoxyphenylboronic acid?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To verify substituent positions and cyclopropane integrity. The methoxy group typically appears as a singlet at ~3.8 ppm in ¹H NMR.

- ¹¹B NMR : To confirm boronic acid functionality (δ ~30 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺).

- HPLC : For purity assessment; reverse-phase columns with UV detection at 254 nm are standard .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence reactivity in cross-coupling reactions compared to fluorine or hydroxyl groups?

- Methodological Answer : The cyclopropyl group introduces steric hindrance and electron-donating effects, slowing transmetallation steps in Suzuki couplings compared to electron-withdrawing groups (e.g., fluorine in 4-Fluoro-3-methoxyphenylboronic acid ). Computational studies (DFT) can quantify steric parameters (e.g., %VBur) to predict reactivity differences. Experimental validation involves comparing coupling rates with identical aryl halide partners .

Q. What strategies mitigate solubility challenges of 4-Cyclopropyl-3-methoxyphenylboronic acid in aqueous media?

- Methodological Answer :

- Co-solvent Systems : Use THF:water (3:1) or DMSO:water mixtures to enhance solubility.

- pH Adjustment : Maintain mildly basic conditions (pH 8–9) to stabilize the boronate form.

- Derivatization : Convert to pinacol ester derivatives for hydrophobic environments. These strategies may alter reaction kinetics, requiring optimization of catalyst loading and temperature .

Q. How can computational methods predict tautomeric stability under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations assess the equilibrium between boronic acid (B(OH)₂) and boroxine (cyclic trimer) forms. Solvation models (e.g., COSMO-RS) predict dominant species at specific pH levels. Molecular dynamics simulations further evaluate aggregation tendencies, which correlate with experimental observations in D₂O via ¹¹B NMR .

Q. How should researchers resolve contradictions in catalytic activity data across studies?

- Methodological Answer :

- Replicate Conditions : Ensure identical catalyst systems, solvent ratios, and degassing protocols.

- Purity Analysis : Use HPLC to rule out impurities (e.g., residual boronate esters) affecting activity .

- Substituent Cross-Comparison : Benchmark against analogs (e.g., 4-Hydroxyphenylboronic acid ) to isolate cyclopropyl-specific effects.

Data Contradiction Analysis

Q. Why do studies report divergent yields for cyclopropane-containing boronic acids in Sonogashira couplings?

- Methodological Answer : Discrepancies often arise from:

- Oxygen Sensitivity : Cyclopropane rings are prone to ring-opening under oxidative conditions; rigorous inert atmosphere protocols are essential.

- Catalyst Poisoning : Trace impurities in Pd catalysts (e.g., from ligand degradation) reduce efficiency. XPS analysis of spent catalysts can identify poisoning mechanisms .

Experimental Design Considerations

Q. What controls are essential when evaluating 4-Cyclopropyl-3-methoxyphenylboronic acid in carbohydrate-binding studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.